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Compound of Interest

Compound Name: 6-Diazo-5-oxo-D-norleucine

Cat. No.: B613115 Get Quote

In the landscape of cancer metabolism, the targeting of glutamine utilization has emerged as a

promising therapeutic strategy. Two key inhibitors at the forefront of this research are 6-Diazo-

5-oxo-L-norleucine (DON) and Telaglenastat (CB-839). This guide provides a detailed, data-

supported comparison of these two compounds for researchers, scientists, and drug

development professionals.

Mechanism of Action and Specificity
DON is a broad-spectrum glutamine antagonist that mimics glutamine, allowing it to irreversibly

inhibit a wide range of glutamine-utilizing enzymes through covalent modification.[1][2] Its

targets are not limited to glutaminase but also include glutamine amidotransferases involved in

de novo purine and pyrimidine synthesis, as well as asparagine synthetase.[1][3] This broad

activity can lead to a more profound disruption of cancer cell metabolism but also contributes to

significant off-target toxicities.[4][5]

CB-839 (Telaglenastat), in contrast, is a potent, selective, and orally bioavailable allosteric

inhibitor of glutaminase 1 (GLS1), with activity against both the KGA and GAC splice variants.

[6][7] It exhibits a time-dependent and slowly reversible inhibition.[6] Its high selectivity for

GLS1 over other glutamine-utilizing enzymes results in a more targeted approach with a

generally more favorable toxicity profile compared to DON.[1][7]
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The following table summarizes the key quantitative data for DON and CB-839, compiled from

various preclinical studies. It is important to note that direct comparisons of potency can be

challenging due to variations in experimental conditions across different studies.

Parameter DON CB-839 (Telaglenastat)

Target(s)

Broad-spectrum glutamine

antagonist (Glutaminase,

Amidotransferases, etc.)[1][2]

Selective Glutaminase 1

(GLS1) inhibitor (KGA and

GAC isoforms)[6][7]

Mechanism
Irreversible, covalent binding

to active site[1]
Allosteric, slowly reversible[6]

IC50 (Glutaminase)
~1 µM (for kidney-type

glutaminase)[8]

24 nM (recombinant human

GAC)[6]

Cellular Antiproliferative IC50
Varies by cell line, generally in

the low micromolar range[1]

2-300 nM in sensitive TNBC

cell lines[7]

In Vivo Efficacy

Tumor growth inhibition in

various murine cancer

models[1]

54-61% tumor growth inhibition

in TNBC xenograft models

(200 mg/kg, p.o.)[6][7]

Toxicity Profile
Dose-limiting gastrointestinal

and neurological toxicities[5][9]

Generally well-tolerated; most

common adverse events are

fatigue and nausea[10][11]

Signaling Pathways and Cellular Effects
Both DON and CB-839 disrupt glutamine metabolism, which is central to several key cellular

processes. The primary consequence of glutaminase inhibition is the blockage of the

conversion of glutamine to glutamate. This has several downstream effects:

TCA Cycle Anaplerosis: The production of α-ketoglutarate from glutamate is a key

anaplerotic pathway that replenishes intermediates of the tricarboxylic acid (TCA) cycle.

Inhibition of glutaminase depletes these intermediates, impairing energy production and the

synthesis of biosynthetic precursors.[1][12]
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Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a

major cellular antioxidant. By reducing intracellular glutamate levels, both inhibitors can lead

to decreased GSH levels, resulting in increased reactive oxygen species (ROS) and

oxidative stress.[13][14]

Nucleotide and Amino Acid Synthesis: DON's broad activity directly inhibits the synthesis of

purines, pyrimidines, and other amino acids that rely on glutamine as a nitrogen donor.[1]

While CB-839 does not directly inhibit these enzymes, the depletion of the glutamate pool

can indirectly affect these pathways.
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Fig. 1: Simplified signaling pathway of glutamine metabolism and points of inhibition by DON
and CB-839.

Experimental Protocols
Glutaminase Activity Assay
A common method to determine glutaminase activity involves measuring the production of

glutamate from glutamine.

Principle: This assay relies on the enzymatic conversion of glutamate to α-ketoglutarate by

glutamate dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase
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in absorbance at 340 nm due to NADH production is proportional to the glutaminase activity.

Protocol:

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-acetate (pH

8.6), 150 mM K2HPO4, and 0.25 mM EDTA.

Sample Preparation: Lyse cells or homogenize tissues in a suitable buffer and determine the

protein concentration.

Assay Reaction: In a 96-well plate, add the following to each well:

50 µL of reaction buffer

10 µL of 20 mM L-glutamine

10 µL of 20 mM NAD+

5 µL of glutamate dehydrogenase (10 units/mL)

10 µL of cell or tissue lysate

For inhibitor studies, pre-incubate the lysate with varying concentrations of DON or CB-

839 before adding the substrate.

Measurement: Immediately measure the absorbance at 340 nm at 37°C in a kinetic mode for

30-60 minutes.

Calculation: Calculate the rate of NADH production from the linear portion of the kinetic

curve. Glutaminase activity is expressed as nmol of glutamate produced per minute per mg

of protein.[15]

Cell Viability Assay
Cell viability in response to inhibitor treatment can be assessed using various methods, such as

the MTT or CellTiter-Glo® assay.
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Principle (CellTiter-Glo®): This luminescent assay measures the amount of ATP present, which

is an indicator of metabolically active cells.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Inhibitor Treatment: Treat the cells with a serial dilution of DON or CB-839 for a specified

period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each

well.

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate

at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Measure the luminescence using a plate reader.

Data Analysis: Normalize the luminescence readings to the vehicle-treated cells to determine

the percentage of cell viability. Plot the results to determine the IC50 value for each inhibitor.

[7][16]
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Experimental Workflow: Cell Viability Assay

Seed cells in 96-well plate

Treat with DON or CB-839 (serial dilutions)

Incubate for 72 hours

Add CellTiter-Glo® Reagent

Lyse cells and stabilize signal

Measure luminescence

Analyze data and determine IC50
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Fig. 2: A typical experimental workflow for determining cell viability in response to glutaminase
inhibitors.

Clinical Development and Future Perspectives
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Both DON and CB-839 have been evaluated in clinical trials. Early clinical development of DON

was hampered by its toxicity.[5][9] However, there is renewed interest in DON through the

development of prodrugs, such as DRP-104 and JHU-083, which are designed to be

preferentially activated in the tumor microenvironment, thereby improving the therapeutic index.

[3][4][9]

CB-839 has undergone extensive clinical investigation, both as a monotherapy and in

combination with other anticancer agents.[10][17][18][19][20] While single-agent activity has

been modest in some settings, combination therapies have shown more promise, for example,

with immune checkpoint inhibitors or other targeted agents.[12][13][21]

Conclusion
DON and CB-839 represent two distinct approaches to targeting glutamine metabolism in

cancer. DON is a broad-spectrum, irreversible inhibitor with potent but less selective activity,

while CB-839 is a highly selective, reversible inhibitor of GLS1. The choice between these or

related compounds in a research or clinical setting will depend on the specific cancer type, the

desired therapeutic window, and the potential for combination therapies. The ongoing

development of DON prodrugs and the exploration of CB-839 in various combinations highlight

the continued importance of glutamine metabolism as a key target in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b613115?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

